molecular formula C13H14O B11906461 1-Ethyl-7-methoxynaphthalene

1-Ethyl-7-methoxynaphthalene

Cat. No.: B11906461
M. Wt: 186.25 g/mol
InChI Key: IZOJENZMNYQGIR-UHFFFAOYSA-N
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Description

1-Ethyl-7-methoxynaphthalene is an organic compound belonging to the naphthalene family Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings This particular compound is characterized by an ethyl group at the first position and a methoxy group at the seventh position on the naphthalene ring

Preparation Methods

The synthesis of 1-Ethyl-7-methoxynaphthalene can be achieved through several methods. One common synthetic route involves the alkylation of 7-methoxynaphthalene with ethyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride. Another method involves the use of Grignard reagents, where 7-methoxynaphthalene is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired product.

Industrial production methods may involve the continuous flow of reactants through a reactor, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

1-Ethyl-7-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group activates the aromatic ring towards electrophiles. For example, nitration with nitric acid can introduce nitro groups at specific positions on the ring.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-7-methoxynaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-7-methoxynaphthalene involves its interaction with molecular targets such as enzymes or receptors. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

1-Ethyl-7-methoxynaphthalene can be compared with other naphthalene derivatives such as 1-Ethyl-7-hydroxynaphthalene and 1-Ethyl-7-aminonaphthalene. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the methoxy group in this compound makes it unique in terms of its electron-donating properties and its influence on the aromatic ring’s reactivity.

Similar compounds include:

  • 1-Ethyl-7-hydroxynaphthalene
  • 1-Ethyl-7-aminonaphthalene
  • 1-Methoxynaphthalene

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-ethyl-7-methoxynaphthalene

InChI

InChI=1S/C13H14O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h4-9H,3H2,1-2H3

InChI Key

IZOJENZMNYQGIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

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